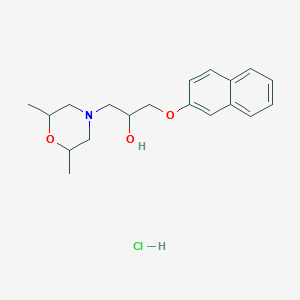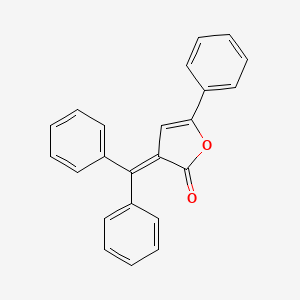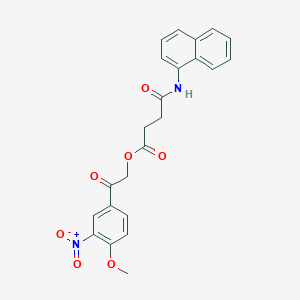
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid glutamate and has been studied for its potential as a tool for investigating glutamate receptors in the brain. In
作用机制
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is related to its interaction with glutamate receptors. Specifically, this compound has been shown to selectively bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate are related to its interaction with mGluR5. This compound has been shown to modulate the activity of this receptor, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. Additionally, this compound has been shown to have anxiolytic and analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other glutamate receptors. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using this compound is its potential toxicity. While this compound has been shown to be safe at low doses, higher doses may lead to adverse effects. Additionally, this compound has not been extensively studied in humans, so its safety profile in humans is not well-established.
未来方向
There are several future directions for research on 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate. One direction is to further investigate its potential as a tool for studying mGluR5 in the brain. This could involve investigating its effects on different physiological processes, as well as its potential as a therapeutic agent for disorders involving mGluR5 dysfunction.
Another direction is to explore the potential of this compound as a tool for investigating other glutamate receptors. While this compound is selective for mGluR5, it may be possible to modify its structure to target other glutamate receptors.
Finally, further research is needed to establish the safety profile of this compound in humans. This could involve conducting clinical trials to investigate its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate involves several steps. The starting materials are 4-methoxy-3-nitrobenzaldehyde and 1-naphthylamine. These are reacted with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to form the final product.
科学研究应用
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate has potential applications in scientific research, particularly in the study of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. Glutamate receptors are classified into two main types: ionotropic and metabotropic. Ionotropic receptors are involved in fast synaptic transmission, while metabotropic receptors are involved in slower, modulatory processes.
属性
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-21-10-9-16(13-19(21)25(29)30)20(26)14-32-23(28)12-11-22(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13H,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKTKCDLSQGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)
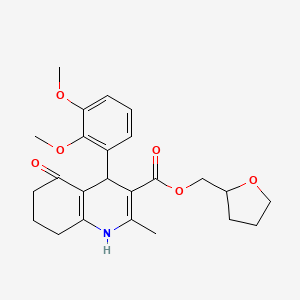
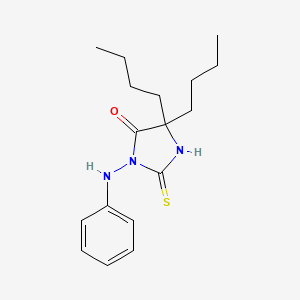

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)
